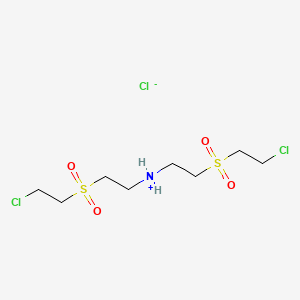
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride is a chemical compound known for its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride typically involves the reaction of 2-chloroethanol with sulphonyl chloride. This reaction is usually carried out in an organic solvent such as dichloromethane, acetone, or ether. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulphonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulphonamide derivatives, while oxidation reactions can produce sulfonic acids .
Aplicaciones Científicas De Investigación
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride involves its interaction with molecular targets through its reactive chloroethyl and sulphonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethanesulfonyl chloride: A related compound with similar reactivity and applications in organic synthesis.
2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent, it shares structural similarities but has different applications and safety considerations.
Uniqueness
2-((2-Chloroethyl)sulphonyl)ethyl(2-((2-chloroethyl)sulphonyl)ethyl)ammonium chloride is unique due to its dual chloroethyl and sulphonyl functionalities, which provide a versatile platform for chemical modifications and applications in diverse fields. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
65180-91-8 |
|---|---|
Fórmula molecular |
C8H18Cl3NO4S2 |
Peso molecular |
362.7 g/mol |
Nombre IUPAC |
2-(2-chloroethylsulfonyl)-N-[2-(2-chloroethylsulfonyl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H17Cl2NO4S2.ClH/c9-1-5-16(12,13)7-3-11-4-8-17(14,15)6-2-10;/h11H,1-8H2;1H |
Clave InChI |
BYURROLIRSCGHO-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)CCCl)[NH2+]CCS(=O)(=O)CCCl.[Cl-] |
SMILES canónico |
C(CS(=O)(=O)CCCl)NCCS(=O)(=O)CCCl.Cl |
Key on ui other cas no. |
65180-91-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















